

Technical Support Center: ODM-208 Drug-Drug Interactions

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Compound of Interest		
Compound Name:	Anticancer agent 208	
Cat. No.:	B15622669	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential drug-drug interactions with ODM-208, a novel and selective inhibitor of the CYP11A1 enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ODM-208 and how might this lead to drug-drug interactions?

A1: ODM-208 is a potent and selective non-steroidal inhibitor of CYP11A1, the first and rate-limiting enzyme in steroid hormone biosynthesis.[1][2] By blocking the conversion of cholesterol to pregnenolone, ODM-208 suppresses the production of all downstream steroid hormones and their precursors.[1][3] This targeted inhibition is the intended therapeutic effect, particularly in hormone-dependent cancers like castration-resistant prostate cancer (CRPC).[1][2]

The primary risk for drug-drug interactions stems from two main areas:

- Pharmacodynamic Interactions: Due to its mechanism, ODM-208 will interact with any administered steroid hormones or drugs that modulate steroid signaling pathways. Coadministration requires careful consideration of hormone replacement therapy.
- Pharmacokinetic Interactions: As with any small molecule, there is the potential for ODM-208
 to be a substrate, inhibitor, or inducer of drug-metabolizing enzymes (like cytochrome P450s)
 or drug transporters, which can affect its own concentration or that of co-administered drugs.







Q2: Has the effect of ODM-208 on the metabolism of other drugs been studied?

A2: Yes, a clinical study investigated the potential of ODM-208 to interact with drugs metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. In this study, co-administration of ODM-208 with midazolam, a sensitive CYP3A4 substrate, did not result in clinically significant alterations in midazolam's pharmacokinetics.[4] This suggests that ODM-208 and its primary metabolite, M1, do not inhibit CYP3A4-mediated metabolism.[4] Therefore, ODM-208 can likely be co-administered with other drugs that are metabolized by CYP3A4 without requiring dose adjustments of those drugs.[4]

Q3: What is known about the metabolism of ODM-208 itself? Are there any known inducers or inhibitors that could affect its concentration?

A3: Currently, detailed public information on the specific enzymes responsible for the metabolism of ODM-208 is limited. While in-vitro studies have shown that ODM-208 does not significantly inhibit major drug-metabolizing CYP enzymes at concentrations up to 100 µmol/L, further research is needed to fully characterize its metabolic pathway.[5] Without knowing the specific metabolizing enzymes, it is difficult to predict interactions with strong inhibitors or inducers. Researchers should exercise caution when co-administering ODM-208 with potent modulators of drug metabolism and consider pharmacokinetic monitoring of ODM-208 if there are concerns about altered exposure.

Q4: Is ODM-208 a substrate or inhibitor of any drug transporters?

A4: There is currently no publicly available information on whether ODM-208 is a substrate or inhibitor of key drug transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Interactions involving these transporters can significantly impact a drug's absorption, distribution, and excretion. In the absence of specific data, it is prudent to be cautious when co-administering ODM-208 with known potent inhibitors or inducers of major drug transporters.

Troubleshooting Guides

Issue: Unexpected toxicity or lack of efficacy when co-administering ODM-208 with another compound.



Possible Cause: A potential drug-drug interaction may be occurring, affecting the plasma concentrations of either ODM-208 or the co-administered compound.

Troubleshooting Steps:

- Review the Co-administered Drug's Metabolic Profile: Determine if the co-administered drug
 is a known strong inhibitor or inducer of major drug-metabolizing enzymes (e.g., CYP3A4,
 CYP2D6, etc.) or drug transporters.
- Assess for Potential Pharmacodynamic Interactions: Given ODM-208's mechanism, evaluate
 if the co-administered drug has any hormonal activity or affects adrenal function, which could
 lead to synergistic or antagonistic effects.
- Measure Plasma Concentrations: If feasible, quantify the plasma concentrations of both ODM-208 and the co-administered drug to determine if there is a significant pharmacokinetic interaction.
- In Vitro Metabolism Studies: Conduct in vitro experiments using human liver microsomes or recombinant CYP enzymes to investigate if ODM-208 or the co-administered drug inhibit or induce the metabolism of the other.

Data on Drug-Drug Interactions

The following table summarizes the available quantitative data on ODM-208's drug-drug interaction potential.

Interacting Drug	Substrate of	Effect of ODM- 208 on Interacting Drug	Geometric Mean Ratio (GMR) [90% CI]	Conclusion
Midazolam	CYP3A4	No significant effect on plasma concentrations	AUCinf: 0.85 [0.72-1.00]Cmax: 0.92 [0.73-1.16]	ODM-208 does not inhibit CYP3A4- mediated metabolism.[4]



Experimental Protocols

Protocol: In Vitro CYP450 Inhibition Assay

This protocol provides a general framework for assessing the direct and time-dependent inhibition of major cytochrome P450 enzymes by ODM-208.

Materials:

- Human liver microsomes (pooled)
- Recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)
- ODM-208
- CYP-specific probe substrates and their metabolites (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.)
- NADPH regenerating system
- Incubation buffer (e.g., phosphate buffer, pH 7.4)
- LC-MS/MS system for metabolite quantification

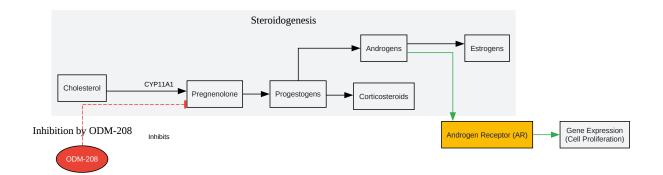
Methodology:

- Direct Inhibition:
 - Prepare a series of concentrations of ODM-208.
 - Pre-incubate ODM-208 with human liver microsomes or recombinant CYP enzymes and the probe substrate in incubation buffer.
 - Initiate the metabolic reaction by adding the NADPH regenerating system.
 - After a defined incubation period, terminate the reaction (e.g., with acetonitrile).
 - Analyze the formation of the specific metabolite by LC-MS/MS.



- Calculate the IC50 value for ODM-208 against each CYP enzyme.
- Time-Dependent Inhibition:
 - Pre-incubate ODM-208 with human liver microsomes or recombinant CYP enzymes and the NADPH regenerating system for various time points.
 - Following the pre-incubation, add the probe substrate to initiate the reaction.
 - Terminate the reaction and analyze metabolite formation as described above.
 - A decrease in enzyme activity with increasing pre-incubation time suggests timedependent inhibition.

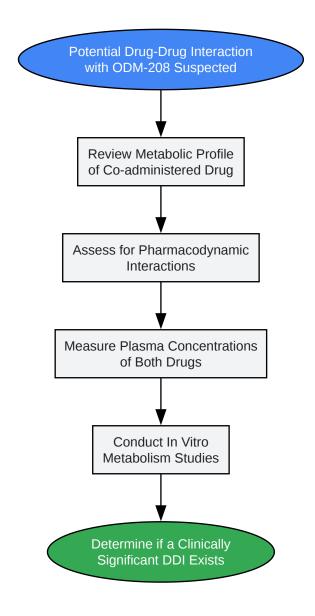
Visualizations



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Caption: Mechanism of action of ODM-208 in the steroidogenesis pathway.





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